molecular formula C23H20N4O4 B3003059 3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 887886-85-3

3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B3003059
CAS No.: 887886-85-3
M. Wt: 416.437
InChI Key: DLDJGFDLSNOMHI-UHFFFAOYSA-N
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Description

3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolidinone ring, a tetrahydronaphthalene moiety, and an oxadiazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of the individual components. The pyrrolidinone ring can be synthesized through the reaction of succinic anhydride with ammonia, followed by cyclization. The tetrahydronaphthalene moiety is often prepared via hydrogenation of naphthalene. The oxadiazole ring is synthesized through the cyclization of a hydrazide with an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Organic solvents like dichloromethane, ethanol, and acetonitrile are often used to dissolve the compound and facilitate reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(2,6-dioxopiperidin-1-yl)benzamide: Similar structure with a piperidinone ring instead of a pyrrolidinone ring.

    3-(1,3-dioxoisoindolin-2-yl)benzamide: Contains an isoindolinone ring, differing in the ring structure.

    3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-thiadiazol-2-yl]benzamide: Similar structure with a thiadiazole ring instead of an oxadiazole ring.

Uniqueness

The uniqueness of 3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O4/c28-19-10-11-20(29)27(19)18-7-3-6-16(13-18)21(30)24-23-26-25-22(31-23)17-9-8-14-4-1-2-5-15(14)12-17/h3,6-9,12-13H,1-2,4-5,10-11H2,(H,24,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLDJGFDLSNOMHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC(=CC=C4)N5C(=O)CCC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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